molecular formula C5H10N2O B063486 (R)-5-Aminomethyl-pyrrolidin-2-one CAS No. 173336-98-6

(R)-5-Aminomethyl-pyrrolidin-2-one

Cat. No. B063486
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-SCSAIBSYSA-N
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Description

-5-Aminomethyl-pyrrolidin-2-one (R-5-AM-P) is a synthetic compound with a wide range of uses in scientific research. It is a highly versatile compound, with applications ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Dopamine Receptor Antagonists

In the realm of neuropsychopharmacology, derivatives similar to (R)-5-Aminomethyl-pyrrolidin-2-one have been synthesized and evaluated for their potential as dopamine receptor antagonists. One study focused on the synthesis and structure-activity relationships of certain benzamide derivatives, aiming to explore their affinity and selectivity for dopamine D2, D3, and D4 receptors. These compounds, including their enantiomers, were examined for their ability to inhibit dopamine-induced behaviors in animal models, highlighting their potential application in developing antipsychotic medications (Ohmori et al., 1996).

Serotonin Receptor Antagonists

Another area of interest is the development of serotonin receptor antagonists, where compounds based on pyrroloquinoline structures, sharing a core similarity with (R)-5-Aminomethyl-pyrrolidin-2-one, have been investigated. These antagonists have shown promise in the treatment of cognitive deficits associated with conditions like dementia and Alzheimer's disease, offering a new avenue for therapeutic intervention (Grychowska et al., 2016).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of (R)-5-Aminomethyl-pyrrolidin-2-one, is a versatile scaffold in drug discovery. Its inclusion in bioactive molecules can enhance target selectivity and improve the pharmacokinetic properties of therapeutic agents. A comprehensive review highlights the significance of pyrrolidine and its derivatives in medicinal chemistry, emphasizing their role in the development of new compounds with varied biological activities (Li Petri et al., 2021).

Metabolic Studies

Pyrrolidine derivatives are also subjects of metabolic studies, where they are explored for their physiological roles and potential as biomarkers. For example, research into the metabolism of spermidine identified N-(3-aminopropyl)pyrrolidin-2-one as a physiological excretory product, shedding light on the metabolic pathways of polyamines and their regulation (Seiler & Knödgen, 1983).

Synthesis of Novel Compounds

The pyrrolidin-2-one structure serves as a foundation for synthesizing novel compounds with potential biological activities. Research in this area includes the development of new synthetic methodologies and the exploration of pyrrolidin-2-ones as building blocks for more complex molecules, demonstrating the broad utility of this scaffold in organic synthesis (Pelkey et al., 2015).

properties

IUPAC Name

(5R)-5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628690
Record name (5R)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Aminomethyl-pyrrolidin-2-one

CAS RN

173336-98-6
Record name (5R)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-(aminomethyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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